molecular formula C11H13BrF4OSi B2463054 2-Bromophenoxytetrafluoroethyl trimethylsilane CAS No. 2368871-62-7

2-Bromophenoxytetrafluoroethyl trimethylsilane

Cat. No. B2463054
CAS RN: 2368871-62-7
M. Wt: 345.207
InChI Key: SFZCUZVFYGTBCQ-UHFFFAOYSA-N
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Description

2-Bromophenoxytetrafluoroethyl trimethylsilane is a chemical compound with the linear formula C11H13BrF4OSi . It serves as a nucleophilic source of the 4-bromophenoxytetrafluoroethyl moiety in reaction with electrophiles such as aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of 2-Bromophenoxytetrafluoroethyl trimethylsilane is represented by the linear formula C11H13BrF4OSi . This indicates that the molecule consists of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 4 fluorine atoms, 1 oxygen atom, and 1 silicon atom.


Chemical Reactions Analysis

After being activated with silicophilic activators, like fluorides, alkoxides, or carboxylates, 2-Bromophenoxytetrafluoroethyl trimethylsilane serves as a nucleophilic source of the 4-bromophenoxytetrafluoroethyl moiety in reaction with electrophiles such as aromatic aldehydes . The aromatic bromide can be used to build up molecular complexity using Pd-catalyzed cross couplings .


Physical And Chemical Properties Analysis

2-Bromophenoxytetrafluoroethyl trimethylsilane is a liquid at room temperature . It is suitable for C-C bond formation reactions .

Scientific Research Applications

Intermetal Dielectrics in Microelectronics

Trimethylsilane-based materials, including variants like 2-Bromophenoxytetrafluoroethyl trimethylsilane, have been utilized in the deposition of dielectric thin films in plasma-enhanced chemical vapor deposition (PECVD) systems. These materials are particularly significant in the manufacturing of microelectronics, offering alternatives for standard dielectrics like SiO2. They are used to deposit low permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, enhancing circuit performance in advanced device multilevel metal interconnection schemes (Loboda, 1999).

Palladium Catalysed Coupling Reactions

Compounds similar to 2-Bromophenoxytetrafluoroethyl trimethylsilane have been studied in palladium-catalyzed coupling reactions. These studies offer insights into the formation of 1-substituted vinylsilanes and isomeric 2-substituted vinylsilanes. The research contributes to understanding the reactivity and potential applications of such compounds in organic synthesis (Ennis & Gilchrist, 1989).

Nucleophilic Difluoromethylation

The use of (bromodifluoromethyl)trimethylsilane, a compound structurally related to 2-Bromophenoxytetrafluoroethyl trimethylsilane, has been explored for nucleophilic difluoromethylation of ketones and nitro alkenes. This process is integral to the synthesis of compounds with difluoromethyl groups, which are important in pharmaceuticals and agrochemicals (Trifonov et al., 2016).

Deoxygenative Gem-Difluoroolefination

Research into the deoxygenative gem-difluoroolefination of carbonyl compounds using (chlorodifluoromethyl)trimethylsilane and (bromodifluoromethyl)trimethylsilane has demonstrated their superiority in synthesizing gem-difluoroolefins from carbonyl compounds compared to other similar compounds. These findings are relevant for developing methods to create bioisosteres for enzyme inhibitors and other valuable precursors in organic synthesis (Wang et al., 2014).

Novel Silane Compounds in Li-ion Batteries

Studies have shown that novel silane compounds, which include derivatives like 2-Bromophenoxytetrafluoroethyl trimethylsilane, can be effective as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds exhibit high lithium-ion conductivities and stability, demonstrating potential for enhancing the performance of Li-ion batteries (Amine et al., 2006).

Safety and Hazards

2-Bromophenoxytetrafluoroethyl trimethylsilane is classified as a combustible liquid . It has a WGK classification of 3, indicating a high hazard to water . The flash point is not applicable .

properties

IUPAC Name

[2-(2-bromophenoxy)-1,1,2,2-tetrafluoroethyl]-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF4OSi/c1-18(2,3)11(15,16)10(13,14)17-9-7-5-4-6-8(9)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZCUZVFYGTBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C(OC1=CC=CC=C1Br)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF4OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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